molecular formula C7H2BrClFIO2 B12990390 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid

Cat. No.: B12990390
M. Wt: 379.35 g/mol
InChI Key: ORNHTXANAZCLNY-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid (CAS 1160573-32-9) is a high-value, multi-halogenated benzoic acid derivative of significant interest in chemical synthesis and pharmaceutical research . With the molecular formula C7H2BrClFIO2 and a molecular weight of 379.35 g/mol, this compound serves as a versatile and advanced building block for the construction of more complex molecules . Its structure, featuring bromo, chloro, fluoro, and iodo substituents on the benzoic acid ring, makes it a particularly useful intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, where the iodine and bromo groups can offer distinct reactivity for sequential functionalization. Researchers primarily utilize this compound in the discovery and development of new active pharmaceutical ingredients (APIs) and other specialty chemicals . The presence of multiple halogen atoms allows for precise structural modifications, enabling the exploration of structure-activity relationships and the fine-tuning of physicochemical properties in candidate molecules. The product is labeled with the identifier MFCD11846001 . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and storage information prior to use.

Properties

Molecular Formula

C7H2BrClFIO2

Molecular Weight

379.35 g/mol

IUPAC Name

4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H2BrClFIO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,(H,12,13)

InChI Key

ORNHTXANAZCLNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Benzoic Acid Derivatives

Halogenation is the key step in preparing multi-halogenated benzoic acids. Literature on related compounds such as 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid shows that direct halogenation can be achieved by:

  • Reacting the precursor benzoic acid with halogenating agents like I2, Br2 , or their salts (e.g., KI, KBr, NaI, NaBr).
  • Using an oxidizing agent such as activated manganese dioxide (MnO2) to facilitate halogenation.
  • Conducting the reaction in an appropriate solvent under controlled temperature and time to maximize regioselectivity and yield.

Example reaction conditions from related compounds:

Reagent Amount (equiv.) Temperature Time Yield (%) Notes
Activated MnO2 7.0 eq Room temp 59 hours 63 Stepwise addition improves yield
Br2 2.2 eq Room temp 59 hours Used with MnO2 for bromination
Solvent Methylene chloride - - Extraction and purification steps follow

This method yields halogenated benzoic acids with high purity (98.2% LC area).

Diazotization and Iodination

For introducing iodine selectively, diazotization of amino-substituted benzoic acid derivatives followed by iodide substitution is a common approach:

  • Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.
  • Diazotization with sodium nitrite in acidic conditions at low temperature (0–5 °C).
  • Subsequent reaction with potassium iodide to replace the diazonium group with iodine.
  • Extraction and purification yield methyl 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester with yields around 72–87%.

Multi-Step Synthesis Considerations

  • The presence of multiple halogens requires careful control of reaction conditions to avoid undesired substitution or dehalogenation.
  • Sequential halogenation is preferred, starting with less reactive positions or using protecting groups.
  • Use of selective halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can improve regioselectivity.
  • Purification typically involves extraction, washing with sodium sulfite or sodium chloride solutions, and column chromatography to achieve high purity.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Halogenation Direct halogenation Br2, I2, MnO2, solvents, controlled temp/time ~60-70 Stepwise addition of reagents improves yield and purity
Diazotization/Iodination Diazotization + iodide substitution NaNO2, H2SO4, KI, 0–5 °C 72–87 Used for selective iodine introduction
Cyanation Cuprous cyanide substitution CuCN, NMP or DMF, 60–80 °C, N2 atmosphere 88–91 Demonstrates functional group transformations on halogenated esters
Purification Extraction and chromatography Ethyl acetate, sodium sulfite, sodium chloride washes - Essential for high purity product

Research Findings and Practical Notes

  • The multi-halogenated benzoic acid scaffold is valuable for pharmaceutical and agrochemical intermediates due to the reactivity of halogen substituents.
  • The regioselective introduction of halogens is critical and often achieved by stepwise halogenation and diazotization techniques.
  • Safety precautions are necessary due to the toxicity and reactivity of halogenating agents and halogenated intermediates.
  • The synthetic routes are adaptable for scale-up with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • Intermediate for Drug Development : 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenation allows for further functionalization, making it a versatile building block in drug synthesis .
    • Anticancer Agents : Research indicates that derivatives of halogenated benzoic acids are being explored for their potential anticancer properties. The compound can be modified to create analogs that may exhibit enhanced biological activity against cancer cells .
  • Agrochemical Applications :
    • Pesticide Development : The compound's fluorine and bromine substituents contribute to its lipophilicity and metabolic stability, making it suitable for use in developing new pesticides. Fluorinated compounds often exhibit improved efficacy and reduced environmental impact compared to their non-fluorinated counterparts .
  • Material Science :
    • Polymer Chemistry : Halogenated compounds like 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid are utilized in the synthesis of advanced materials, including polymers with specific thermal and mechanical properties. Their incorporation into polymer matrices can enhance flame retardancy and chemical resistance .

Case Study 1: Anticancer Compound Synthesis

In a study focusing on the synthesis of novel anticancer agents, researchers utilized 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid as an intermediate. The compound underwent several reactions to yield derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of halogenation in enhancing the biological activity of benzoic acid derivatives.

Case Study 2: Pesticide Efficacy

A recent investigation evaluated the effectiveness of a pesticide formulation containing derivatives of 4-bromo-6-chloro-2-fluoro-3-iodobenzoic acid. The results indicated that the fluorinated compounds exhibited superior insecticidal activity compared to traditional pesticides, showcasing their potential in agricultural applications.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can influence the reactivity and selectivity of the compound. For example, in substitution reactions, the electron-withdrawing effects of the halogens can stabilize the transition state, facilitating the reaction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₇H₂BrClFIO₂
  • Molecular Weight : 379.35 g/mol
  • CAS Number : 1160573-32-9
  • Substituent Positions : Bromo (4), Chloro (6), Fluoro (2), Iodo (3) .

This polyhalogenated benzoic acid derivative is characterized by four distinct halogen substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. The combination of electron-withdrawing halogens influences its acidity, solubility, and reactivity in cross-coupling reactions.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly alter physicochemical properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid C₇H₂BrClFIO₂ Br (4), Cl (6), F (2), I (3) 379.35 High reactivity in coupling reactions; potential catalyst in organometallic synthesis
4-Bromo-2-Chloro-6-fluorobenzoic acid C₇H₃BrClFO₂ Br (4), Cl (2), F (6) 253.45 Reduced steric hindrance; used in agrochemical intermediates
3-Chloro-2-fluoro-6-iodobenzoic acid C₇H₃ClFIO₂ Cl (3), F (2), I (6) 296.45 Iodo at position 6 enhances electrophilicity for nucleophilic substitution
4-Bromo-2-chloro-6-methylbenzoic acid C₈H₆BrClO₂ Br (4), Cl (2), CH₃ (6) 249.49 Methyl group increases lipophilicity; suited for hydrophobic drug design
2-Bromo-4-cyano-6-iodobenzoic acid C₈H₃BrINO₂ Br (2), CN (4), I (6) 351.93 Cyano group enhances acidity (pKa ~1.5–2.0); used in coordination chemistry

Acidity and Reactivity

  • Electron-Withdrawing Effects: Halogens (Br, Cl, F, I) and cyano groups increase acidity by stabilizing the deprotonated carboxylate via inductive effects. The target compound’s pKa is estimated to be ~2.5–3.0, lower than unsubstituted benzoic acid (pKa 4.2) but higher than cyano-substituted analogs (e.g., ).
  • Iodine’s Role : The iodo group at position 3 in the target compound facilitates oxidative addition in palladium-catalyzed reactions, unlike chloro or methyl substituents .

Biological Activity

4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid notable for its unique combination of halogens—bromine, chlorine, fluorine, and iodine—attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula for this compound is C7H2BrClFIO2C_7H_2BrClFIO_2 with a molecular weight of approximately 379.35 g/mol .

The presence of multiple halogens significantly influences the chemical reactivity and biological activity of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid. Its structure features a carboxylic acid functional group (-COOH), which contributes to its acidity and reactivity in biological systems. The compound is typically observed as a white to off-white solid and is soluble in organic solvents.

The mechanism by which 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid exerts its biological effects is primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that the halogenated nature of the compound may enhance its binding affinity to biological targets, potentially leading to inhibitory effects on various cellular processes.

Biological Activities

Research indicates that 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid exhibits several biological activities:

  • Antimicrobial Activity : The halogenated structure may contribute to its potential as an antimicrobial agent. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal properties.
  • Anticancer Properties : There are indications that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further pharmacological investigation.
  • Enzyme Inhibition : Studies have suggested that 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid can act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of halogenated benzoic acids, including 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various halogenated benzoic acids, including 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent.

Study 2: Antitumor Activity

In vitro assays were conducted to evaluate the anticancer properties of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating that the compound could induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The unique combination of halogens in 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid can be contrasted with other related compounds. The following table summarizes key structural characteristics and potential biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid C7H2BrClFIO2C_7H_2BrClFIO_2Contains bromine, chlorine, fluorine, iodineAntimicrobial, anticancer
2-Fluoro-6-bromo-3-iodobenzoic acid C7H4BrFIO2C_7H_4BrFIO_2Lacks chlorine; different reactivity profileModerate antimicrobial activity
4-Chloro-2-fluorobenzoic acid C7H4ClFC_7H_4ClFSimpler halogen substitutionLimited biological activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid, and what are their limitations?

  • Methodological Answer : Sequential halogenation of the benzoic acid core is typically required, starting with fluorination due to fluorine's high electronegativity, followed by bromination, chlorination, and iodination. Direct iodination may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions) to avoid steric hindrance from adjacent halogens . Challenges include competing dehalogenation and regioselectivity control, necessitating low-temperature conditions (0–10°C) and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing the purity of 4-Bromo-6-chloro-2-fluoro-3-iodobenzoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is recommended for assessing purity, complemented by 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions . Mass spectrometry (HRMS) is critical for verifying molecular weight due to the compound’s high halogen content. Differential scanning calorimetry (DSC) can resolve discrepancies in reported melting points .

Advanced Research Questions

Q. How do steric and electronic effects of the four halogen substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 3 enhances electrophilicity, making the compound suitable for Ullmann or Buchwald-Hartwig aminations. However, steric bulk from bromine (position 4) and chlorine (position 6) may slow nucleophilic attack. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution to predict optimal reaction sites . Experimental validation via kinetic studies in DMF or THF is advised .

Q. What strategies mitigate signal overlap in 1H^{1}\text{H} NMR analysis caused by adjacent halogens?

  • Methodological Answer : Deuterated DMSO-d6_6 at elevated temperatures (60°C) reduces signal broadening. 19F^{19}\text{F} NMR decoupling and 2D COSY experiments help resolve aromatic proton splitting patterns. For iodine’s quadrupolar effects, use high-field spectrometers (≥500 MHz) and relaxation agents like Cr(acac)3_3 .

Q. How can contradictions in reported thermal stability data be resolved?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >200°C). Conflicting DSC results may arise from polymorphic forms; recrystallization from ethanol/water mixtures (7:3 v/v) ensures consistent crystal packing .

Q. What computational approaches best predict regioselectivity in further functionalization?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Fukui reactivity indices (calculated via ORCA) identify electron-deficient aromatic positions. Compare with experimental results from bromination/iodination trials in acetic acid or DCM .

Methodological Challenges & Best Practices

Q. What purification techniques are optimal for isolating this polyhalogenated benzoic acid?

  • Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) separates halogenated byproducts. For persistent impurities, preparative HPLC using a C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity .

Q. How should storage conditions be optimized to prevent degradation?

  • Answer : Store at 0–6°C in amber vials under argon to prevent photolytic deiodination and hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture-induced decarboxylation .

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